molecular formula C21H19ClN2O2S B15127921 9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride

9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride

Cat. No.: B15127921
M. Wt: 398.9 g/mol
InChI Key: YCRRQRJUNVBPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of OTS514 hydrochloride involves multiple steps, starting from the appropriate thiophene and quinolone derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

OTS514 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

OTS514 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

OTS514 hydrochloride exerts its effects by inhibiting the activity of TOPK, a kinase involved in cell proliferation and survival. By binding to the active site of TOPK, OTS514 hydrochloride prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells that overexpress TOPK .

Comparison with Similar Compounds

Similar compounds to OTS514 hydrochloride include:

Properties

Molecular Formula

C21H19ClN2O2S

Molecular Weight

398.9 g/mol

IUPAC Name

9-[4-(1-aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride

InChI

InChI=1S/C21H18N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12H,10,22H2,1-2H3;1H

InChI Key

YCRRQRJUNVBPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C2C1=NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN.Cl

Origin of Product

United States

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